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Compound of Interest

Compound Name: Cudetaxestat

Cat. No.: B10854783 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the drug interaction profiles of two investigational

autotaxin inhibitors, Cudetaxestat (BLD-0409) and ziritaxestat (GLPG1690). Both compounds

have been evaluated for the treatment of idiopathic pulmonary fibrosis (IPF), and

understanding their potential for drug-drug interactions (DDIs) is critical for their clinical

development and potential future use in combination with other therapies.

Executive Summary
Cudetaxestat has demonstrated a low potential for clinically significant drug-drug interactions

in Phase 1 clinical trials, including when co-administered with standard-of-care IPF therapies.

In contrast, ziritaxestat has a more complex DDI profile, being a substrate and weak inhibitor of

major drug-metabolizing enzymes and transporters, with preclinical and modeling data

suggesting a higher risk of interactions.

Mechanism of Action: Autotaxin-LPA Signaling
Pathway
Both Cudetaxestat and ziritaxestat are inhibitors of autotaxin (ATX), a key enzyme in the

lysophosphatidic acid (LPA) signaling pathway.[1][2] ATX catalyzes the conversion of

lysophosphatidylcholine (LPC) to LPA, a bioactive lipid mediator that promotes fibrosis.[1][2] By

inhibiting ATX, both drugs aim to reduce LPA levels and downstream pro-fibrotic signaling.[1][2]
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Caption: Simplified Autotaxin-LPA signaling pathway.

Comparative Drug Interaction Profile
The following tables summarize the known and predicted drug interaction profiles of

Cudetaxestat and ziritaxestat based on available clinical and preclinical data.

Table 1: Cudetaxestat Drug Interaction Profile
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Interacting Agent/Enzyme Effect of Cudetaxestat Supporting Data

Pirfenidone

No significant effect on

pirfenidone pharmacokinetics.

[3]

Phase 1 DDI study

(NCT04939467) in healthy

volunteers.[4]

Nintedanib
No significant effect on

nintedanib exposure.[3]

Phase 1 DDI study

(NCT04939467) in healthy

volunteers and preclinical in

vivo studies in rats.[3][5]

CYP1A2 No apparent inhibition.[6]

Phase 1 CYP substrate

interaction study

(NCT04814498) using the

Geneva cocktail.[6]

CYP2B6 No apparent inhibition.[6]

Phase 1 CYP substrate

interaction study

(NCT04814498) using the

Geneva cocktail.[6]

CYP2C9 No apparent inhibition.[6]

Phase 1 CYP substrate

interaction study

(NCT04814498) using the

Geneva cocktail.[6]

CYP2C19 Possible induction.[6]

Phase 1 CYP substrate

interaction study

(NCT04814498) using the

Geneva cocktail.[6]

CYP3A4 No apparent inhibition.[6]

Phase 1 CYP substrate

interaction study

(NCT04814498) using the

Geneva cocktail.[6]

Table 2: Ziritaxestat Drug Interaction Profile
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Interacting Agent/Enzyme Effect of/on Ziritaxestat Supporting Data

Nintedanib

Ziritaxestat significantly

increased nintedanib exposure

(Cmax and AUC) in rats.[7]

Preclinical in vivo study.[5]

CYP3A4 Substrates (e.g.,

Midazolam)

Ziritaxestat is predicted to

increase the AUC of

midazolam by 2.7-fold.[8]

PBPK modeling.[8]

CYP3A4 Inhibitors (Moderate,

e.g., Fluconazole)

Predicted to increase

ziritaxestat AUC by 2.6-fold.[8]
PBPK modeling.[8]

CYP3A4 Inhibitors (Strong,

e.g., Voriconazole)

Predicted to increase

ziritaxestat AUC by 15-fold.[8]
PBPK modeling.[8]

CYP3A4 Inducers (e.g.,

Efavirenz)

Predicted to decrease

ziritaxestat AUC by 3-fold.[8]
PBPK modeling.[8]

OATP1B1 Substrates Weak inhibitor.[8] In vitro data.[8]

P-glycoprotein (P-gp)

Substrates
Potent inhibitor (in vitro).[3] In vitro data.[3]

Pirfenidone

Ziritaxestat exposure was

numerically lower in patients

receiving pirfenidone.[9]

Analysis of Phase 3 ISABELA

studies.[9]

Experimental Methodologies
Cudetaxestat: Clinical Drug-Drug Interaction Studies
1. Interaction with Pirfenidone and Nintedanib (NCT04939467): A Phase 1, open-label,

randomized, crossover study was conducted in healthy adult volunteers to assess the effect of

Cudetaxestat on the pharmacokinetics of pirfenidone and nintedanib.[4] Participants received

single doses of pirfenidone or nintedanib alone and in combination with Cudetaxestat.[3]

Blood samples were collected at predefined time points to determine the plasma

concentrations and pharmacokinetic parameters of each drug.

2. Cytochrome P450 (CYP) Enzyme Interaction Study (NCT04814498): A Phase 1 study in

healthy volunteers was conducted to evaluate the effect of Cudetaxestat on the activity of
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major CYP enzymes.[6] The study utilized the "Geneva cocktail," a validated combination of

probe substrates for different CYP isoforms.[6] The cocktail included caffeine (CYP1A2),

bupropion (CYP2B6), flurbiprofen (CYP2C9), omeprazole (CYP2C19), dextromethorphan

(CYP2D6), and midazolam (CYP3A4).[10] The pharmacokinetics of the probe drugs and their

metabolites were assessed before and after administration of Cudetaxestat to determine its

inhibitory or inducing potential.[6]
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Cudetaxestat DDI Study Workflow (NCT04814498)
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Caption: Workflow for Cudetaxestat's CYP interaction study.
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Ziritaxestat: Physiologically Based Pharmacokinetic
(PBPK) Modeling
The drug interaction potential of ziritaxestat was primarily evaluated using a physiologically

based pharmacokinetic (PBPK) network interaction model.[8] This in silico approach integrates

in vitro data on metabolism and transport with physiological information to simulate the

pharmacokinetics of a drug in various scenarios.

Model Development and Validation:

In Vitro Data: Data on ziritaxestat's metabolism (primarily by CYP3A4), transport (substrate

for P-gp and BCRP), and inhibition potential for various enzymes and transporters were used

as inputs for the model.

Clinical Data: Pharmacokinetic data from Phase 1 studies in healthy volunteers were used to

build and validate the PBPK model.

Validation: The model's predictive performance was verified by comparing simulated DDI

results with observed clinical data for interactions with known inhibitors and substrates (e.g.,

itraconazole, rifampin).[8]

DDI Simulations: Once validated, the PBPK model was used to simulate the effect of co-

administering ziritaxestat with various perpetrators (drugs that affect ziritaxestat) and victims

(drugs affected by ziritaxestat).[8] These simulations predicted changes in pharmacokinetic

parameters such as the area under the curve (AUC) and maximum concentration (Cmax).[8]
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Ziritaxestat PBPK Modeling Workflow
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Caption: Workflow for ziritaxestat's PBPK-based DDI assessment.

Conclusion
The available data suggest that Cudetaxestat has a more favorable drug interaction profile

than ziritaxestat, with a lower likelihood of causing or being subject to clinically significant

pharmacokinetic interactions. This is a crucial consideration for the development of new

therapies for IPF, a disease where patients are often on multiple medications. The

comprehensive PBPK modeling for ziritaxestat provided valuable predictions of its DDI

liabilities, while the clinical DDI studies for Cudetaxestat have offered reassuring evidence of

its low interaction potential. These findings are essential for guiding the design of future clinical

trials and for informing the potential clinical use of these autotaxin inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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